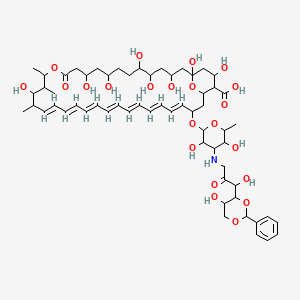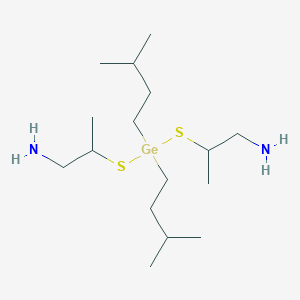
2,2'-((Diisopentylgermylene)dithio)bis(1-propylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine): is a complex organogermanium compound It features a germanium atom bonded to two diisopentyl groups and two sulfur atoms, which are further connected to propylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) typically involves the reaction of diisopentylgermanium dichloride with sodium sulfide, followed by the addition of 1-propylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the germanium center, potentially converting it to a lower oxidation state.
Substitution: The propylamine groups can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced germanium species.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) is used as a precursor for the synthesis of other organogermanium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions .
Biology: The compound’s potential biological applications include its use as a ligand in coordination chemistry, where it can form complexes with various metal ions. These complexes are studied for their potential biological activity and therapeutic applications .
Medicine: In medicine, research is ongoing to explore the compound’s potential as an anticancer agent, given its ability to interact with biological molecules and disrupt cellular processes .
Industry: Industrially, the compound is investigated for its potential use in materials science, particularly in the development of new polymers and advanced materials with unique properties .
Mecanismo De Acción
The mechanism by which 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) exerts its effects is not fully understood. it is believed to involve the interaction of the germanium center with biological molecules, leading to the disruption of cellular processes. The sulfur atoms may also play a role in binding to metal ions and other targets, enhancing the compound’s reactivity and potential biological activity .
Comparación Con Compuestos Similares
2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used as a reagent for detecting thiols.
Dithiobis(succinimidyl propionate): A crosslinking reagent used in protein chemistry.
Uniqueness: 2,2’-((Diisopentylgermylene)dithio)bis(1-propylamine) is unique due to the presence of the germanium center, which imparts distinct chemical properties compared to other disulfides. Its ability to form stable complexes with metal ions and its potential biological activity make it a compound of significant interest in various fields of research .
Propiedades
Número CAS |
91486-01-0 |
|---|---|
Fórmula molecular |
C16H38GeN2S2 |
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
2-[1-aminopropan-2-ylsulfanyl-bis(3-methylbutyl)germyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H38GeN2S2/c1-13(2)7-9-17(10-8-14(3)4,20-15(5)11-18)21-16(6)12-19/h13-16H,7-12,18-19H2,1-6H3 |
Clave InChI |
JHFUENZFLBFXCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[Ge](CCC(C)C)(SC(C)CN)SC(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


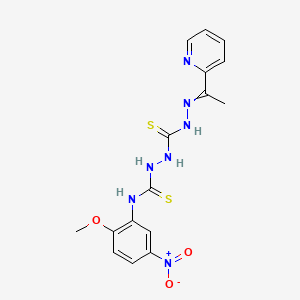

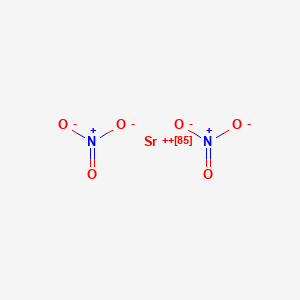

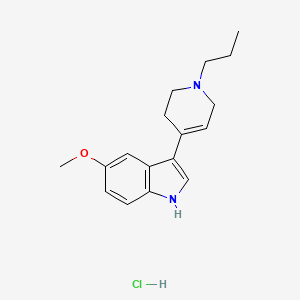

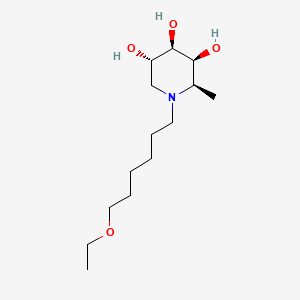


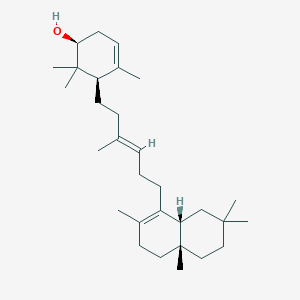
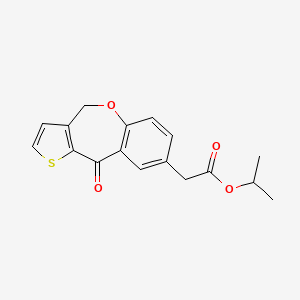
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)

